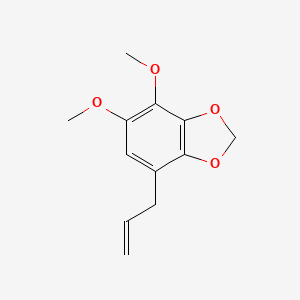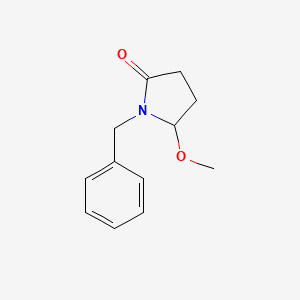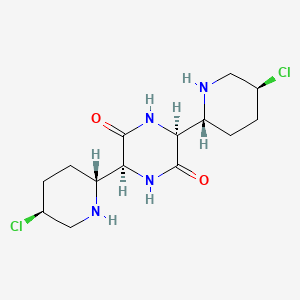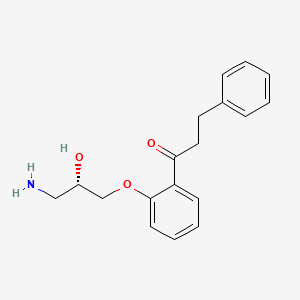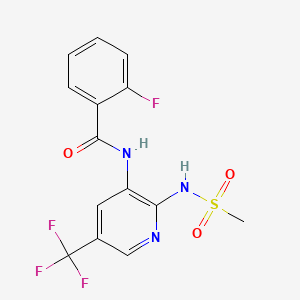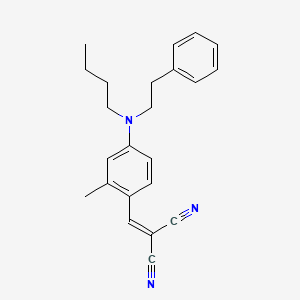
Propanedinitrile, ((4-(butyl(2-phenylethyl)amino)-2-methylphenyl)methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, ((4-(butyl(2-phenylethyl)amino)-2-methylphenyl)methylene)- is a complex organic compound with a unique structure that includes a butyl group, a phenylethylamine moiety, and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, ((4-(butyl(2-phenylethyl)amino)-2-methylphenyl)methylene)- typically involves multiple steps. One common method includes the reaction of a butyl-substituted phenylethylamine with a methylphenyl compound under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, ((4-(butyl(2-phenylethyl)amino)-2-methylphenyl)methylene)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Propanedinitrile, ((4-(butyl(2-phenylethyl)amino)-2-methylphenyl)methylene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of various chemical intermediates and products
Mechanism of Action
The mechanism by which Propanedinitrile, ((4-(butyl(2-phenylethyl)amino)-2-methylphenyl)methylene)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound of interest for further study in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Propanedinitrile, ((4-(butyl(2-phenylethyl)amino)-2-methylphenyl)methylene)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
CAS No. |
106794-63-2 |
|---|---|
Molecular Formula |
C23H25N3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-[[4-[butyl(2-phenylethyl)amino]-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C23H25N3/c1-3-4-13-26(14-12-20-8-6-5-7-9-20)23-11-10-22(19(2)15-23)16-21(17-24)18-25/h5-11,15-16H,3-4,12-14H2,1-2H3 |
InChI Key |
MRABUNQYANKRGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC1=CC=CC=C1)C2=CC(=C(C=C2)C=C(C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


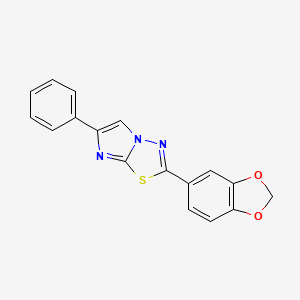

![(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B12734693.png)
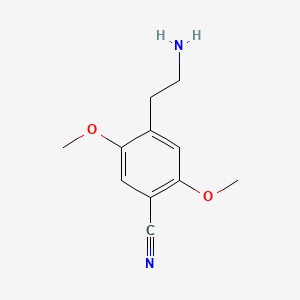
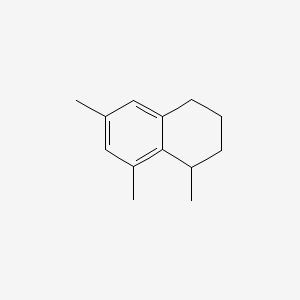
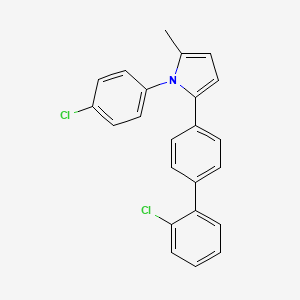
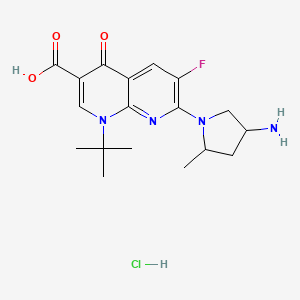
![N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide](/img/structure/B12734727.png)
